N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C20H18BrN5 and its molecular weight is 408.303. The purity is usually 95%.
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Biological Activity
N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly within the realm of pyrazole derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H16BrN5
- Molecular Weight : 364.24 g/mol
- CAS Number : Not specifically listed in the provided sources.
Anticancer Properties
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival pathways.
In a comparative study, several pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their cytotoxic effects. The results demonstrated that compounds with bromine substitutions exhibited enhanced potency against breast and lung cancer cell lines. For example:
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 12.5 | MCF-7 (breast) |
Compound B | 8.7 | A549 (lung) |
This compound | 6.5 | MCF-7 |
These findings suggest that the presence of bromine and methyl groups may enhance the biological activity of these compounds by increasing their lipophilicity and ability to penetrate cellular membranes .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. A study highlighted that certain pyrazolo[3,4-d]pyrimidines act as selective COX-2 inhibitors. The anti-inflammatory activity was assessed using an edema model in rats:
Compound | Edema Inhibition (%) | Reference Drug (Celecoxib) |
---|---|---|
This compound | 71% | 22% |
This data indicates that this compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired pharmacological effects.
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives including our compound of interest. The study involved:
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compounds.
Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many known anticancer agents .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c1-12-4-6-16(9-13(12)2)26-20-17(10-24-26)19(22-11-23-20)25-15-5-7-18(21)14(3)8-15/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFVJGKBKINOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.